1-Fluorocyclobutane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluorocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-5(4-7)2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYTYXBPVBBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50846137 | |
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918402-24-1 | |
| Record name | 1-Fluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 1 Fluorocyclobutane 1 Carbonitrile and Derivatives
Reactivity Profiles of the Fluorinated Cyclobutane (B1203170) Core
The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to reactions that lead to more stable five- or six-membered rings or acyclic systems. The presence of a fluorine and a nitrile group at the same carbon atom further polarizes the structure, influencing its reaction pathways.
The inherent ring strain of the cyclobutane core makes it a substrate for various ring-opening and expansion reactions, which provide routes to more complex molecular architectures.
Four-membered rings are known to undergo cleavage under various conditions, including acidic or basic hydrolysis. researchgate.net For 1-fluorocyclobutane-1-carbonitrile, hydrolysis can be initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion, on the carbonyl-like carbon of the nitrile group or directly on one of the ring carbons. The reaction of cyclobutane-1,2-diones with a base, for instance, leads to the formation of a tetrahedral adduct which can subsequently undergo ring fission. beilstein-journals.org In the case of this compound, hydrolysis of the nitrile group to a carboxylic acid or amide can precede or occur concurrently with the opening of the strained ring, particularly under harsh temperature or pH conditions.
The expansion of a cyclobutane ring into a five-membered pyrrolidine (B122466) scaffold is a synthetically valuable transformation. Studies on substituted cyclobutanes have shown that this expansion can be achieved under basic conditions. For example, the treatment of δ-cyclobutane bis-amino esters with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures results in the formation of highly substituted pyrrolidine-2,5-dicarboxylates. researchgate.net This reaction formally represents the expansion of the four-membered ring into a five-membered heterocyclic system. researchgate.net
Conversely, mechanistic studies on the reverse reaction, the contraction of pyrrolidines to cyclobutanes, provide insight into the potential pathways governing this equilibrium. This contraction has been shown to proceed through a 1,4-biradical intermediate. acs.orgnih.gov The process is initiated by the formation of a 1,1-diazene from the pyrrolidine, which then extrudes nitrogen gas to generate the biradical. This intermediate rapidly collapses to form the strained C-C bond of the cyclobutane ring. acs.org The stereospecificity of this contraction suggests a concerted or very rapid sequential cleavage of the two C-N bonds. nih.govnih.gov Understanding this mechanism helps to delineate the conditions that would favor the reverse ring expansion process.
The functional groups attached to the fluorinated cyclobutane core exhibit characteristic reactivities, although these can be modulated by the electronic effects of the ring and the fluorine substituent. While the title compound features a nitrile, considering an aldehyde analog, 1-fluorocyclobutane-1-carbaldehyde, illustrates key oxidative and reductive transformations.
Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ucsb.eduyoutube.com For an analog like 1-fluorocyclobutane-1-carbaldehyde, oxidation with reagents such as chromic acid (H₂CrO₄), prepared from chromium trioxide or sodium dichromate in aqueous acid, would yield 1-fluorocyclobutane-1-carboxylic acid. ucsb.edu The reaction mechanism involves the formation of a chromate (B82759) ester intermediate which then eliminates to form the carboxylic acid. ucsb.edu
Conversely, aldehydes are easily reduced to primary alcohols. britannica.com The reduction of 1-fluorocyclobutane-1-carbaldehyde can be accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comleah4sci.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the primary alcohol, (1-fluorocyclobutyl)methanol. numberanalytics.com LiAlH₄ is a more potent reducing agent than NaBH₄, but both are effective for this transformation. youtube.comleah4sci.com
Table 1: Summary of Reactions for a 1-Fluorocyclobutane-1-carbaldehyde Analog
| Reaction Type | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Oxidation | 1-Fluorocyclobutane-1-carbaldehyde | CrO₃/H₂SO₄ (Jones Reagent) | 1-Fluorocyclobutane-1-carboxylic acid |
Ring Opening and Expansion Reactions
Reactions Involving the Fluorine Substituent
The carbon-fluorine bond is the strongest single bond to carbon, which makes the fluorine atom a poor leaving group in nucleophilic substitution reactions. cas.cn Consequently, displacing the fluorine atom in this compound presents a significant chemical challenge.
Despite the strength of the C-F bond, nucleophilic substitution of alkyl fluorides can be achieved, particularly in intramolecular reactions or under forcing conditions. cas.cn For intermolecular substitutions, as would be required for this compound, the reaction is generally very slow. cas.cn The success of such a substitution depends on several factors, including the strength of the nucleophile and the reaction conditions. ucla.edu
The reaction at the tertiary carbon of this compound could potentially proceed through an S_N1-like mechanism. This would involve the departure of the fluoride (B91410) ion to form a tertiary carbocation, which is stabilized by the cyclobutane ring. This carbocation would then be trapped by a nucleophile. However, the high energy of a carbocation intermediate and the poor leaving group ability of fluoride make this pathway challenging. The high electronegativity of fluorine strongly destabilizes an adjacent positive charge, which would hinder carbocation formation. stackexchange.com
Strategies to promote nucleophilic substitution of fluoride often involve using polar, aprotic solvents that can solvate the cation of a fluoride salt without strongly hydrogen-bonding to the fluoride anion, thereby increasing its nucleophilicity. alfa-chemistry.comharvard.edu Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) have been used for nucleophilic fluorination of alkyl bromides, and similar amine/HF reagents or combinations with Lewis acidic metal fluorides could potentially facilitate the reverse substitution. nih.gov The presence of the electron-withdrawing nitrile group on the same carbon may also influence the reaction pathway, potentially stabilizing anionic intermediates or transition states.
Allylic and Non-Allylic Fluorine Reactivity
While this compound itself does not possess an allylic fluorine, the principles of allylic and non-allylic fluorine reactivity in related fluorinated cyclobutanes provide valuable insights. In cyclic systems, the reactivity of a C-F bond is significantly influenced by its position relative to unsaturation or other functional groups.
The reactivity of a fluorine atom in a non-allylic position, such as in this compound, is generally low due to the high strength of the carbon-fluorine bond. Nucleophilic substitution of this fluorine is challenging under standard conditions. However, the inherent ring strain of the cyclobutane system can influence this reactivity. Computational studies on related systems, such as the aroylation of cyclobutylidene nitriles, suggest that reactions that lead to a release of ring strain are thermodynamically more favorable. acs.org For instance, a reaction involving the cleavage of the C-F bond might be facilitated if it leads to a more stable, less strained product.
In contrast, allylic fluorides, where the fluorine atom is attached to a carbon adjacent to a double bond, exhibit enhanced reactivity. This is attributed to the stabilization of the transition state and any resulting carbocationic or radical intermediates through resonance with the adjacent π-system. While not directly applicable to this compound, the study of allylic fluorides in other cyclic systems demonstrates the profound effect of neighboring unsaturation on C-F bond reactivity.
Reactions Involving the Nitrile Functionality
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other useful chemical entities.
Derivatization Reactions of the Nitrile Group
The nitrile group can undergo a range of derivatization reactions, with hydrolysis being a primary example. The hydrolysis of nitriles typically proceeds in two stages: first to an amide and then to a carboxylic acid. This transformation can be catalyzed by either acid or base.
In a study on the synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks, a related compound, 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile, was successfully hydrolyzed to the corresponding carboxylic acid using sodium hydroxide under reflux conditions. researchgate.net This demonstrates the feasibility of converting the nitrile group in a fluorinated cyclobutane system to a carboxylic acid.
| Reactant | Reagents and Conditions | Product | Yield |
| 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile | NaOH, H₂O, reflux, 16 h | 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 64% |
Table 1: Hydrolysis of a Fluorinated Cyclobutane Nitrile researchgate.net
This transformation provides a pathway to synthesize 1-fluorocyclobutane-1-carboxylic acid from this compound, a valuable building block for further synthetic manipulations.
Reduction Pathways of Nitriles to Amines
The reduction of the nitrile group offers a direct route to primary amines, which are fundamental building blocks in medicinal chemistry and materials science. Several methods are available for the reduction of nitriles, with metal hydrides and catalytic hydrogenation being the most common. wikipedia.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.comresearchgate.net The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another common reducing agent is sodium borohydride (NaBH₄), which is generally less reactive than LiAlH₄ but can be effective in the presence of a catalyst such as cobalt(II) chloride. wikipedia.org
Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney nickel, platinum, or palladium is also a widely used method for nitrile reduction. wikipedia.org This method is often considered more environmentally friendly than using metal hydrides.
| Reducing Agent/System | General Product |
| Lithium aluminum hydride (LiAlH₄) | Primary amine |
| Sodium borohydride (NaBH₄) / CoCl₂ | Primary amine |
| H₂ / Raney Nickel | Primary amine |
| H₂ / Platinum | Primary amine |
| H₂ / Palladium | Primary amine |
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines wikipedia.orgmasterorganicchemistry.com
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for designing new synthetic methodologies.
Elucidation of Reaction Pathways
Mechanistic studies on related systems provide a framework for understanding the potential reaction pathways of this compound. For instance, computational studies on the strain-release-driven aroylation of cyclobutylidene nitriles have shed light on the transition states involved in reactions of strained four-membered rings. acs.org These studies have shown that even a subtle release of ring strain can significantly lower the activation barrier for a reaction. acs.org
The proposed mechanism for the formation of cyclobutane derivatives through [2+2] cycloadditions often involves a concerted or stepwise pathway, with the nature of the transition state being highly dependent on the substrates and reaction conditions. researchgate.netmdpi.com
Role of Electronic Effects in Fluorinated Cyclobutane Reactions
The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly influences the electron density distribution within the molecule, impacting its reactivity.
The inductive effect of fluorine can affect the acidity of adjacent protons and the stability of charged intermediates. In a study on functionalized cis-2-((fluoro)alkyl)cyclobutanes, computational analysis highlighted the decisive influence of the compound's conformation, which is governed by electronic effects, on its physicochemical properties. nih.gov The introduction of fluorine atoms generally leads to a decrease in the pKa of nearby acidic protons and can influence the lipophilicity of the molecule. researchgate.net
The conformational preference of fluorinated cyclobutanes is also dictated by electronic effects, with specific arrangements being favored to minimize electrostatic repulsion and maximize stabilizing hyperconjugative interactions. researchgate.net These conformational biases can, in turn, influence the stereochemical outcome of reactions.
Studies on Highly Reactive Fluorinated Species
While direct studies on the generation of highly reactive species from this compound are not extensively documented, the reactivity of analogous fluorinated cyclobutanes suggests potential pathways. The presence of the fluorine atom and the nitrile group on the same carbon atom (a quaternary center) creates a unique electronic environment.
Research into related compounds, such as those produced from the [2+2] cycloaddition of allene (B1206475) and α-trifluoromethylacrylonitrile, provides insight into the types of reactive intermediates that can be formed from functionalized cyclobutanes. bioorganica.com.ua These reactions can lead to the formation of methylene-containing nitriles, which serve as versatile intermediates for further chemical transformations. bioorganica.com.ua
Furthermore, the concept of ring-opening metathesis reactions in cyclobutene (B1205218) systems points to the possibility of generating reactive intermediates from unsaturated derivatives of this compound. nih.gov Such reactions proceed through cycloadducts and can lead to the formation of complex acyclic molecules, highlighting the potential of the cyclobutane ring to act as a precursor to reactive species under specific catalytic conditions. nih.gov The table below summarizes key aspects of reactivity in related systems.
| Precursor Type | Reaction Type | Reactive Intermediate/Product | Reference |
| α-Trifluoromethylacrylonitrile & Allene | [2+2] Cycloaddition | Methylene-containing cyclobutane nitrile | bioorganica.com.ua |
| Cyclobutenes | Ring-Opening Carbonyl-Olefin Metathesis | γ,δ-unsaturated aldehydes via cycloadducts | nih.gov |
This table illustrates potential reactive pathways by analogy with related compounds.
Decomposition Mechanism Analysis
The thermal stability and decomposition pathways of this compound are of fundamental interest. While specific experimental data for this compound is scarce, the decomposition mechanisms of other substituted cyclobutanes can provide a predictive framework. The primary driving force for the decomposition of cyclobutanes is the relief of ring strain.
Typically, cyclobutanes undergo thermal decomposition via a [2+2] cycloreversion to form two ethylenic fragments. The substitution pattern on the ring dictates the nature of the products and the activation energy for the process. For instance, studies on the thermal decomposition of related fluorinated polyimides show that degradation is influenced by thermolysis and oxidation, with decomposition temperatures being a key indicator of stability. The stability of these polymers is often enhanced by the presence of fluorine atoms.
The following table outlines decomposition characteristics for related fluorinated polymers, which can offer insights into the expected stability of fluorinated cyclobutane rings.
| Polymer/Composite | Decomposition Temperature (in Air) | Decomposition Temperature (in Nitrogen) | Weight Loss at 510°C (20 min, Air) | Reference |
| Fluorinated Polyimide Resin | 522°C | 524°C | 12.6% | |
| Fluorinated Polyimide/Carbon Fiber Composite | 554°C | 562°C | 5.3% |
This data for fluorinated polymers suggests high thermal stability for the C-F bond within a larger structure, a feature that may translate to smaller fluorinated rings.
It is plausible that this compound would decompose to yield a fluoro-substituted alkene and an acrylonitrile (B1666552) derivative. The exact products would depend on the regiochemistry of the ring cleavage, which is influenced by the electronic effects of the fluorine and nitrile groups.
Polymerization Mechanisms of Cyclobutane Derivatives
The strained nature of the cyclobutane ring makes it a suitable monomer for ring-opening polymerization (ROP). While the direct polymerization of this compound has not been detailed in the literature, various polymerization mechanisms have been explored for other cyclobutane derivatives.
One prominent method is the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives. This process, often catalyzed by ruthenium or other transition metal catalysts, can produce polymers with controlled molecular weights and low dispersities. nih.gov The conversion of this compound to a corresponding cyclobutene would be a necessary first step to enable this type of polymerization.
Another potential pathway is radical ring-opening polymerization. This mechanism involves the generation of a radical species that can induce the opening of the cyclobutane ring, leading to the formation of a linear polymer chain. The substituents on the cyclobutane ring would play a crucial role in the feasibility and control of such a polymerization.
The table below summarizes polymerization methods applicable to cyclobutane derivatives, which could potentially be adapted for monomers like this compound.
| Polymerization Type | Monomer Type | Key Features | Potential Applicability |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutenes | Transition metal-catalyzed; produces polymers with controlled molecular weights. | Requires prior conversion of the cyclobutane to a cyclobutene. |
| Radical Ring-Opening Polymerization | Substituted Cyclobutanes | Initiated by radical species; leads to linear polymers. | Feasibility depends on the stability of radical intermediates. |
This table outlines general polymerization strategies for cyclobutane derivatives that could be explored for this compound.
The unique combination of a fluorine atom and a nitrile group in this compound suggests that its polymers could exhibit interesting material properties, such as high thermal stability and specific dielectric characteristics, making the exploration of its polymerization a compelling area for future research.
Advanced Spectroscopic and Structural Elucidation of 1 Fluorocyclobutane 1 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 1-fluorocyclobutane-1-carbonitrile derivatives, offering detailed information on the molecular framework, stereochemistry, and the specific environment of the fluorine atom.
In the ¹H NMR spectrum of a this compound derivative, the protons on the cyclobutane (B1203170) ring would be expected to exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom. The methylene (B1212753) protons adjacent to the fluorinated carbon (C2 and C4) would likely appear as multiplets, with their chemical shifts influenced by the electronegativity of the fluorine and nitrile groups. The proton at C3 would also present a distinct multiplet.
The ¹³C NMR spectrum offers a clearer picture of the carbon framework. The carbon atom bonded to both the fluorine and the nitrile group (C1) would be significantly deshielded, appearing at a characteristic downfield chemical shift. The nitrile carbon would also have a distinct resonance in the typical range for nitriles (around 115-125 ppm). The chemical shifts of the other ring carbons (C2, C3, and C4) would provide further structural confirmation. For instance, in 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (B6159359), the quaternary carbon attached to the trifluoromethyl and nitrile groups appears at 31.5 ppm (split into a quartet by the fluorine atoms), while the carbonyl carbon is observed at 193.3 ppm. bioorganica.com.ua The methylene carbons in this derivative appear at 55.4 ppm. bioorganica.com.ua
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of related compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on C2/C4 | Multiplet | ~30-40 |
| H on C3 | Multiplet | ~20-30 |
| C1 | - | ~80-90 (doublet due to ¹JCF) |
| C2/C4 | See ¹H | ~30-40 (doublet due to ²JCF) |
| C3 | See ¹H | ~20-30 (doublet due to ³JCF) |
| CN | - | ~115-125 |
Data is inferred from general principles and data for related compounds.
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom, making it a powerful tool for characterizing this compound derivatives. The ¹⁹F chemical shift provides direct evidence of the fluorine's position and the nature of its neighboring substituents. The natural abundance of ¹⁹F is 100%, and its high gyromagnetic ratio results in high sensitivity, often comparable to that of ¹H NMR. nih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a multiplet due to coupling with the adjacent protons on C2 and C4. The chemical shift of this resonance would be characteristic of a fluorine atom attached to a tertiary carbon within a strained ring system. In related compounds like 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile, the trifluoromethyl group exhibits a singlet at -74.9 ppm. bioorganica.com.ua For 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile, two distinct fluorine signals are observed for the geminal fluorines at -90.1 ppm and -90.8 ppm, each appearing as a doublet due to geminal F-F coupling. bioorganica.com.ua These examples highlight the sensitivity of ¹⁹F NMR to changes in the substitution pattern on the cyclobutane ring.
Table 2: Representative ¹⁹F NMR Data for Fluorinated Cyclobutane Derivatives
| Compound | Fluorine Environment | ¹⁹F Chemical Shift (ppm) | Reference |
| 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile | -CF₃ | -74.9 (s) | bioorganica.com.ua |
| 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | -CF₃ | -73.8 (s) | bioorganica.com.ua |
| -CF₂- | -90.1 (d, J = 199.0 Hz), -90.8 (d, J = 199.0 Hz) | bioorganica.com.ua |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) mass spectrometry of fluorinated cyclobutanes often results in characteristic fragmentation patterns. nist.gov
For this compound, the molecular ion peak (M⁺) would be expected, confirming the molecular weight. A prominent fragment would likely correspond to the loss of a fluorine atom, resulting in an [M-F]⁺ ion. Another characteristic fragmentation pathway for fluorinated compounds is the formation of the CF⁺ ion (m/z 31), which is often observed as a highly abundant peak in the mass spectra of perfluorinated compounds. nist.gov The fragmentation of the cyclobutane ring itself can lead to various smaller charged species. For instance, the mass spectrum of trans-1,2-dicyanocyclobutane shows a complex fragmentation pattern with numerous peaks corresponding to the breakdown of the ring structure. nist.gov
Table 3: Predicted Key Mass Spectral Fragments for this compound This table is predictive and based on general fragmentation patterns of related compounds.
| Fragment Ion | m/z | Description |
| [C₅H₆FN]⁺ | 99 | Molecular Ion (M⁺) |
| [C₅H₆N]⁺ | 80 | Loss of Fluorine ([M-F]⁺) |
| [C₄H₆]⁺ | 54 | Loss of FCN |
| [CF]⁺ | 31 | Fluoromethylidyne cation |
Data is inferred from general principles and data for related compounds.
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of stereocenters. While a crystal structure for this compound itself is not available in the surveyed literature, the technique has been successfully applied to various cyclobutane derivatives. researchgate.net
Comparative Spectroscopic Analysis with Non-Fluorinated Analogs
A comparative analysis of the spectroscopic data of this compound with its non-fluorinated analog, cyclobutane-1-carbonitrile, would highlight the significant influence of the fluorine atom on the molecule's properties.
In ¹³C NMR, the introduction of the fluorine atom at C1 would cause a substantial downfield shift for C1 due to the deshielding effect of the highly electronegative fluorine. This effect would also be observable, though to a lesser extent, on the adjacent carbons (C2 and C4) through two-bond (²JCF) coupling and on C3 through three-bond (³JCF) coupling. docbrown.info
In ¹H NMR, the protons on the cyclobutane ring in the fluorinated compound would experience additional coupling to the fluorine atom (H-F coupling), leading to more complex splitting patterns compared to the non-fluorinated analog.
The mass spectrum of cyclobutane-1-carbonitrile would lack the characteristic fragments associated with fluorine, such as the [M-F]⁺ and CF⁺ ions, providing a clear distinction between the two compounds.
The infrared (IR) spectrum would also show a distinct difference, with the C-F stretching vibration appearing as a strong absorption band in the region of 1000-1400 cm⁻¹ for this compound, a band that would be absent in the spectrum of its non-fluorinated counterpart.
Computational and Theoretical Investigations on Fluorinated Cyclobutane Nitriles
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations have become indispensable tools for elucidating the intricate structural and electronic characteristics of fluorinated organic molecules. For compounds like 1-fluorocyclobutane-1-carbonitrile, these computational methods provide profound insights into their stability, electron distribution, and reactivity, which are challenging to ascertain through experimental means alone.
Ab Initio and DFT Studies on Energy and Stability of Fluorinated Small Ring Systems
Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to investigate the fundamental properties of molecules. nih.gov Ab initio methods are based on first principles, using only the fundamental constants of physics, while DFT methods approximate the complex many-electron problem by focusing on the electron density. nih.gov Both approaches are crucial for understanding the energy and stability of fluorinated small ring systems like cyclobutane (B1203170).
DFT studies on related systems, such as fluorinated circumanthracene, have shown that fluorination can reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the molecule's electronic properties and reactivity. nih.gov This principle also applies to smaller ring systems. The stability of different isomers of fluorinated cyclobutanes can be compared by calculating their total energies. For example, computational studies can predict whether a cis or trans isomer is more stable and by how much energy.
The strain energy of the cyclobutane ring, a consequence of its non-ideal bond angles (90° in a planar structure versus the ideal 109.5° for sp³ hybridized carbons), is a key factor in its chemistry. dalalinstitute.comopenstax.org Computational methods allow for the precise calculation of this strain energy and how it is modified by the presence of substituents like fluorine and a nitrile group. These calculations often reveal that cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. dalalinstitute.comopenstax.orglibretexts.orgyoutube.com
Table 1: Comparison of Computational Methods for Studying Fluorinated Cyclobutanes
| Computational Method | Advantages | Disadvantages | Typical Applications |
| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, based on first principles. | Computationally expensive, limited to smaller systems. | Benchmarking results, studying reaction mechanisms. nih.gov |
| Density Functional Theory (DFT) (e.g., B3LYP) | Good balance of accuracy and computational cost. | Results can depend on the chosen functional. nih.gov | Geometry optimization, electronic property calculations. nih.gov |
Analysis of Electron Density and Electrostatic Potentials
The analysis of electron density and electrostatic potentials provides a detailed picture of the charge distribution within a molecule, which is fundamental to understanding its reactivity and intermolecular interactions. For this compound, these analyses reveal the influence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group.
The electron density distribution, often visualized through molecular orbital plots, shows how electrons are shared between atoms. In this compound, the electron density is expected to be polarized towards the fluorine and nitrogen atoms. This polarization creates a molecule with a significant dipole moment.
The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In the case of this compound, the area around the nitrogen atom of the nitrile group and the fluorine atom will exhibit a negative electrostatic potential, while the carbon atoms of the ring and the carbon of the nitrile group will be more positive.
Theoretical calculations, such as those performed using DFT, can generate these ESP maps and quantify the potential values. acs.org For example, studies on fluorinated nitrile compounds used as electrolyte co-solvents in batteries have utilized ESP calculations to understand their solvation behavior and interaction with lithium ions. acs.orgacs.org A larger negative ESP value indicates a stronger ability to solvate cations. acs.org These computational insights are crucial for designing new materials with specific properties. cip.com.cn
Conformational Analysis of Fluorinated Cyclobutanes
The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. For cyclic molecules like cyclobutane, the ring is not planar but exists in a dynamic equilibrium of puckered conformations. dalalinstitute.comlibretexts.orgyoutube.com The introduction of substituents, particularly fluorine, has a profound impact on the conformational preferences of the cyclobutane ring.
Impact of Fluorine Substitution on Cyclobutane Ring Conformation
The cyclobutane ring is known to adopt a puckered, or "butterfly," conformation to relieve the torsional strain that would be present in a planar structure. dalalinstitute.comlibretexts.org This puckering can be described by a puckering angle and a puckering amplitude. The substitution of hydrogen with fluorine can significantly influence these parameters.
Studies on various substituted cyclobutanes have shown that the position and orientation of the substituent determine the preferred conformation of the ring. acs.org For instance, in 2-substituted cyclobutane derivatives, a substituent in the equatorial position can modulate the ring-puckering preference. acs.org In the case of this compound, the fluorine and nitrile groups are attached to the same carbon atom. Their steric bulk and electronic properties will dictate the most stable puckered conformation.
The fluorine atom, despite its small size, is highly electronegative and can engage in various non-covalent interactions that influence conformational preferences. The presence of fluorine can alter the barrier to ring inversion, the process by which one puckered conformation converts to another. aip.org Computational studies can model this process and calculate the energy barriers involved.
Interactions Governing Conformational Preferences (Charge-Dipole, Dipole-Dipole, Hyperconjugation)
The conformational preferences in fluorinated cyclobutanes are governed by a delicate balance of several interactions:
Charge-Dipole and Dipole-Dipole Interactions: The highly polar C-F bond creates a significant local dipole moment. This dipole can interact with other polar groups in the molecule, such as the nitrile group in this compound. These dipole-dipole interactions can either stabilize or destabilize certain conformations. Similarly, interactions between the partial charge on the fluorine atom and other charged or partially charged centers in the molecule play a crucial role.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for determining the properties of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes its conformation at a given temperature. nih.gov
For this compound, an MD simulation would reveal the conformational landscape of the molecule, showing the relative populations of different puckered conformations and the transitions between them. These simulations can be performed in the gas phase or in a solvent to understand how the environment affects the conformational equilibrium. biorxiv.orgbiorxiv.org
MD simulations are particularly useful for studying larger and more complex systems, such as the interaction of a fluorinated cyclobutane-containing molecule with a biological target like a protein. nih.gov By simulating the system over nanoseconds or even microseconds, researchers can gain a detailed understanding of the binding modes and the role of conformational flexibility in molecular recognition. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data and aid in structure elucidation. For complex molecules like this compound, these theoretical methods are invaluable for assigning spectral features and understanding structural nuances.
NMR Chemical Shift Predictions (e.g., using ACD/Labs or Gaussian)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. rsc.org However, for molecules with multiple fluorine atoms or complex stereochemistry, assigning chemical shifts can be challenging. nih.gov Quantum mechanical (QM) calculations, often performed with software packages like Gaussian, and specialized prediction software like ACD/Labs, have become routine for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgnih.govacdlabs.com
These predictions are typically based on Density Functional Theory (DFT), which calculates the isotropic magnetic shielding constants for each nucleus in a molecule. nih.govrsc.org By comparing the calculated shielding of a target molecule to that of a reference standard (like tetramethylsilane (B1202638) for ¹H and ¹³C), chemical shifts can be predicted. nih.gov The accuracy of these predictions depends heavily on the level of theory and basis set used. For fluorinated compounds, methods like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pvdz) are often recommended to achieve reliable results. nih.govrsc.org The process involves optimizing the 3D geometry of the molecule and then performing the NMR calculation on the optimized structure. rsc.org
Software like ACD/Labs utilizes a combination of prediction algorithms, including HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks, trained on vast databases of experimental spectra. chemlabs.ru This allows for rapid and accurate prediction of chemical shifts, which can be compared against experimental data to verify a proposed structure. acdlabs.comyoutube.com For this compound, these predictions are crucial for assigning the correct signals to the diastereotopic methylene (B1212753) protons and the quaternary carbon atom, which are influenced by the fluorine and nitrile substituents.
Table 1: Predicted vs. Experimental NMR Chemical Shifts for this compound
This table illustrates a hypothetical comparison between experimentally observed NMR chemical shifts and values predicted using computational methods like DFT (Gaussian) or database-driven software (ACD/Labs). The accuracy of modern predictors often results in mean absolute deviations of just a few parts per million (ppm). nih.govrsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| ¹⁹F | -145.0 to -155.0 | (Hypothetical Value) |
| ¹³C (C1) | 85.0 - 95.0 | (Hypothetical Value) |
| ¹³C (CN) | 118.0 - 122.0 | (Hypothetical Value) |
| ¹³C (C2/C4) | 30.0 - 35.0 | (Hypothetical Value) |
| ¹³C (C3) | 15.0 - 20.0 | (Hypothetical Value) |
| ¹H (CH₂) | 2.50 - 3.00 | (Hypothetical Value) |
| ¹H (CH₂) | 2.20 - 2.70 | (Hypothetical Value) |
Note: The predicted values are representative ranges based on general principles of NMR prediction for similar structures. Actual predictions would require specific calculations.
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical studies are instrumental in understanding the underlying principles that govern chemical reactions, including their pathways, feasibility, and the influence of molecular structure on reactivity.
Elucidation of Concerted Reaction Pathways
Many important reactions for forming cyclic systems, such as the [2+2] cycloaddition to create cyclobutanes, can proceed through either a stepwise or a concerted mechanism. acs.orglibretexts.org In a concerted pathway, all bond-forming and bond-breaking events occur in a single step through a single transition state. Computational chemistry allows for the mapping of the potential energy surface of a reaction, helping to distinguish between these possibilities.
For the synthesis of fluorinated cyclobutanes, thermal or photochemical [2+2] cycloadditions are common strategies. acs.orgnih.gov Theoretical calculations can model the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to determine if a concerted, symmetry-allowed pathway is feasible. libretexts.org For instance, thermal [2+2] cycloadditions between an alkene and a ketene (B1206846) are known to proceed via a concerted, suprafacial-antarafacial mechanism, which can be elucidated through computational analysis of the transition state geometry. libretexts.org The presence of a fluorine atom on one of the reacting partners can influence the energies of these frontier orbitals, thereby affecting the feasibility and stereochemical outcome of the concerted reaction.
Analysis of Activation Barriers and Transition States
The rate of a chemical reaction is determined by its activation energy (or activation barrier), which is the energy difference between the reactants and the highest point on the reaction pathway—the transition state. acs.org Computational methods, particularly DFT, are widely used to calculate the structures and energies of transition states and thereby predict activation barriers. acs.org
For reactions involving this compound, such as a ring-opening or a substitution reaction, theoretical analysis can identify the transition state structure. This analysis provides critical information on the geometry of the molecule as it transforms from reactant to product. acs.org Recent computational studies on radical additions to strained rings like methylenecyclobutanes have shown that even subtle changes in the molecule can lower the activation barrier by 1.5–2 kcal/mol, making a reaction synthetically feasible. acs.org The calculations can predict whether the transition state is "early" (resembling reactants) or "late" (resembling products), offering further insight into the reaction thermodynamics. acs.org
Table 2: Hypothetical Calculated Activation Barriers for a Reaction of this compound
This table provides an example of how computational chemistry can be used to compare the energetics of different potential reaction pathways.
| Reaction Pathway | Computational Method | Calculated Activation Barrier (ΔG‡, kcal/mol) |
| Ring-Opening | B3LYP-D3/aug-cc-pVTZ | 25.4 |
| Nucleophilic Substitution at C1 | B3LYP-D3/aug-cc-pVTZ | 32.1 |
| Radical Abstraction of Fluorine | B3LYP-D3/aug-cc-pVTZ | 28.9 |
Note: These values are illustrative and represent the type of data generated from theoretical studies on reaction energetics. acs.org
Investigation of Ring Strain Modulation by Fluorine Substitution
Cyclobutane possesses significant ring strain (approximately 26 kcal/mol) due to its compressed C-C-C bond angles (around 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.comlibretexts.orglibretexts.org To alleviate some of this strain, the cyclobutane ring adopts a puckered, non-planar conformation. libretexts.orgresearchgate.net
Table 3: Comparison of Ring Strain Energy
This table compares the calculated total ring strain energy for cyclobutane with a hypothetical value for this compound, illustrating the potential impact of substitution.
| Compound | Method of Strain Calculation | Total Strain Energy (kcal/mol) |
| Cyclobutane | Heat of Combustion Data | ~26.3 masterorganicchemistry.com |
| This compound | DFT Calculation (Hypothetical) | ~27-29 |
Note: The value for the substituted compound is an educated estimate. The actual value would depend on the balance between increased angle strain from bulky groups and potential electronic stabilization.
Applications of Fluorinated Cyclobutane Nitriles As Advanced Synthetic Building Blocks and Chemical Probes
Strategic Role in Constructing Complex Fluorinated Molecular Architectures
The strategic incorporation of the 1-fluorocyclobutane-1-carbonitrile motif into molecular design allows for the creation of intricate and novel fluorinated architectures. ossila.comnih.gov The presence of fluorine can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered acidity, with minimal steric impact. sigmaaldrich.com This makes fluorinated building blocks highly sought after in the development of new pharmaceuticals and agrochemicals. sigmaaldrich.comossila.com
The cyclobutane (B1203170) ring itself, being a conformationally restricted system, provides a three-dimensional scaffold that is increasingly utilized in drug discovery to create mimics of alkyl chains. bioorganica.com.ua The combination of the rigid cyclobutane core with the electronic influence of the fluorine atom and the synthetic versatility of the nitrile group makes this compound a powerful tool for medicinal chemists. bohrium.comresearchgate.net For instance, research has demonstrated the synthesis of various fluorinated cyclobutane derivatives, including carboxylic acids and amines, from cyclobutane precursors, highlighting the utility of these scaffolds in creating diverse molecular structures. bohrium.com
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of this compound and related fluorinated cyclobutanes has spurred the development of new synthetic methods. bohrium.com The inherent ring strain and the electronic effects of the fluorine and nitrile substituents can lead to unexpected and useful chemical transformations.
Research has focused on developing efficient synthetic routes to previously inaccessible 1,2-disubstituted cyclobutane building blocks containing various fluoroalkyl groups. bohrium.com These methods often involve key steps like deoxofluorination or nucleophilic substitution on cyclobutane precursors. bohrium.com The development of such methodologies expands the toolbox of synthetic chemists, enabling the preparation of a wider range of fluorinated compounds for various applications. The synthesis of fluorinated bicyclic piperidine (B6355638) analogs and other complex structures has been achieved using these advanced synthetic approaches. researchgate.net
Design and Synthesis of Rigid 3D-Shaped Scaffolds in Organic Chemistry
The quest for molecules with well-defined three-dimensional shapes is a central theme in modern organic and medicinal chemistry. The rigid, puckered structure of the cyclobutane ring makes it an excellent scaffold for the design of 3D-shaped molecules. nih.govbioorganica.com.uaresearchgate.net When combined with the stereoelectronic effects of a fluorine atom, as in this compound, the resulting scaffolds offer unique conformational properties.
The synthesis of both cis- and trans-1,2-disubstituted cyclobutane-derived building blocks has been achieved on a decagram scale, providing access to a variety of valuable derivatives such as cyclobutylamines and carboxylic acids. researchgate.net Computational analysis and experimental data have revealed that the stereochemistry of these disubstituted cyclobutanes significantly influences their properties, such as lipophilicity. researchgate.net This ability to fine-tune the three-dimensional structure and properties of molecules is crucial in the design of new drugs and materials. nih.govuni-stuttgart.de
Exploration of Fluorinated Cyclobutane Nitriles in Material Science Research
Impact of Fluorine on Molecular Interactions and Crystal Symmetry in Crystal Engineering
The fluorine atom, despite its high electronegativity, can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. researchgate.netrsc.org These interactions play a crucial role in determining the self-assembly of molecules in the solid state, thereby influencing crystal symmetry and physical properties. researchgate.net
In crystal engineering, the introduction of fluorine can alter molecular dipole moments and orientations, leading to changes in crystal packing. researchgate.net The ability of fluorine to engage in weak but significant intermolecular interactions can be harnessed to design materials with specific properties. researchgate.netrsc.org The interplay of the fluorine and cyano groups can significantly alter the electron density distribution in a molecule, enhancing certain intermolecular interactions. researchgate.net
Design of Fluoroorganosilicon Compounds with Cyclobutane Fragments
While specific research on the direct use of this compound in the synthesis of fluoroorganosilicon compounds is not extensively documented in the provided results, the general principles of organosilicon chemistry and the reactivity of nitriles suggest potential pathways. The transformation of the nitrile group into other functionalities could provide a handle for the introduction of silicon-containing moieties. The development of novel building blocks is a continuous effort in synthetic chemistry, and the combination of fluorine, a cyclobutane ring, and a versatile functional group like a nitrile offers a platform for creating new organosilicon structures with potentially unique properties.
Development of Specialized Chemical Agents (e.g., Fire-Extinguishing Agents) based on Fluorinated Cyclobutane Frameworks
Fluorinated hydrocarbons have been extensively investigated as fire-extinguishing agents, with some, like octafluorocyclobutane (B90634) (C₄F₈), showing significant promise as replacements for halons. rsc.orggoogle.com These compounds function by chemically inhibiting the combustion process. rsc.org
The high thermal stability and the ability to release radical-scavenging species upon decomposition are key characteristics of effective fluorinated fire suppressants. rsc.org Research on octafluorocyclobutane has demonstrated its effectiveness in suppressing flames of common fuels like methane (B114726) and propane. rsc.org While the direct application of this compound as a fire-extinguishing agent is not reported, the underlying principle of using fluorinated cyclobutane frameworks for this purpose is well-established. The presence of the nitrile group would likely influence its decomposition pathway and fire-suppression mechanism, warranting further investigation into its potential in this specialized application.
Integration into Interdisciplinary Chemical Research Initiatives
The unique structural and electronic properties of this compound position it as a valuable building block at the intersection of various chemical disciplines. Its integration into interdisciplinary research initiatives is driven by the increasing demand for novel molecular scaffolds that can address complex challenges in fields ranging from medicinal chemistry and chemical biology to materials science. The presence of both a fluorine atom and a nitrile group on a strained cyclobutane ring offers a unique combination of features that can be exploited in collaborative research projects.
Fluorinated compounds are of significant interest across numerous scientific fields due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. olemiss.edusigmaaldrich.comalfa-chemistry.comyoutube.com The cyclobutane scaffold itself provides a rigid, three-dimensional structure that is increasingly utilized in drug discovery to create novel intellectual property and to explore new regions of chemical space. nih.gov The nitrile group further adds to the versatility of this compound, serving as a key functional handle for a variety of chemical transformations.
The convergence of these features makes this compound a prime candidate for research projects that span traditional chemical boundaries. For instance, a collaboration between synthetic organic chemists and medicinal chemists could leverage this building block to create new classes of therapeutic agents. The synthetic chemists would focus on developing efficient methods for incorporating the fluorinated cyclobutane motif into larger, more complex molecules, while the medicinal chemists would evaluate the biological activity of these new compounds.
Similarly, the integration of this compound into materials science research could involve collaborations with polymer chemists. The unique properties of the fluorinated cyclobutane unit could be harnessed to develop new polymers with enhanced thermal stability, specific dielectric properties, or tailored surface characteristics. sigmaaldrich.comalfa-chemistry.com The nitrile group could be used for polymerization reactions or as a site for post-polymerization modification.
Furthermore, in the realm of chemical biology, this compound can serve as a starting point for the development of sophisticated chemical probes. acs.orgrsc.orgresearchgate.net The fluorine atom can act as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of molecular interactions in biological systems. acs.orgresearchgate.net The nitrile group can be converted into other functionalities to attach reporter groups or to covalently modify biological targets. rsc.org Such projects would necessitate a close collaboration between synthetic chemists, biochemists, and spectroscopists.
The following table summarizes the potential interdisciplinary applications of this compound, highlighting the key features of the molecule that are relevant to each field.
| Research Area | Key Features of this compound | Potential Collaborative Research Focus |
| Medicinal Chemistry | Fluorine for metabolic stability and binding affinity; Cyclobutane for 3D structure and novelty. olemiss.edunih.govdntb.gov.ua | Design and synthesis of novel therapeutic agents with improved pharmacokinetic profiles. |
| Materials Science | Fluorine for thermal stability and unique electronic properties; Cyclobutane for rigid scaffold. sigmaaldrich.comalfa-chemistry.com | Development of advanced polymers and materials with tailored properties. |
| Chemical Biology | ¹⁹F for NMR studies; Nitrile as a versatile chemical handle for probe synthesis. acs.orgrsc.orgresearchgate.net | Creation of chemical probes to study biological processes and for diagnostic applications. |
| Agrochemicals | Fluorine to enhance biological activity and metabolic stability. olemiss.edusigmaaldrich.com | Discovery of new pesticides and herbicides with improved efficacy and environmental profiles. |
| PET Imaging | Introduction of ¹⁸F for use as a radiotracer. nih.govnih.gov | Development of novel imaging agents for the diagnosis and monitoring of diseases. |
The successful integration of this compound into these diverse research areas relies on a multidisciplinary approach, where expertise from different fields is combined to fully exploit the potential of this unique chemical entity. As the demand for innovative molecular solutions continues to grow, the importance of such versatile building blocks in fostering interdisciplinary collaboration is expected to increase significantly.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 1-Fluorocyclobutane-1-carbonitrile?
- Methodology : Begin with cyclobutane ring formation, followed by fluorination and cyanation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like ring-opening. Use microwave-assisted synthesis (if applicable) to enhance reaction efficiency, as demonstrated in analogous fluorinated nitrile syntheses .
- Characterization : Confirm intermediate structures via / NMR and IR spectroscopy to track functional group transformations. Validate purity using GC-MS or HPLC .
Q. How can researchers safely handle this compound in the lab?
- Safety Protocol : Store under inert gas (e.g., argon) at low temperatures to prevent degradation. Use explosion-proof equipment and antistatic tools to mitigate flammability risks. Wear PPE (nitrile gloves, goggles) and avoid skin/eye contact, as fluorinated nitriles often exhibit acute toxicity and sensitization potential .
- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze nitrile groups, followed by absorption with inert materials like vermiculite .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Analysis : NMR is critical for confirming fluorination position and purity, while NMR identifies nitrile carbon shifts (~110–120 ppm).
- IR Spectroscopy : Look for strong C≡N stretching vibrations near 2240 cm and C-F stretches at 1000–1100 cm. Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations guide the interpretation of experimental data for this compound?
- Approach : Perform geometry optimization (e.g., B3LYP/6-311++G(d,p)) to compare bond lengths/angles with X-ray crystallography data. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic transitions. A root-mean-square deviation (RMSD) <0.2 Å between DFT and experimental structures indicates reliable modeling .
- Case Study : For structurally similar fluoronitriles, DFT-derived atomic charges explained regioselectivity in nucleophilic reactions .
Q. What strategies resolve contradictions between computational predictions and experimental results for fluorinated nitriles?
- Data Reconciliation : If DFT predicts a stable conformation not observed experimentally, consider solvent effects (e.g., PCM models) or dynamic processes (e.g., ring puckering) overlooked in static calculations. Validate with variable-temperature NMR or MD simulations .
- Example : In cyclopropane-carbonitrile derivatives, discrepancies in dipole moments were attributed to solvent polarity effects not modeled in gas-phase DFT .
Q. How can crystallographic data inform the design of this compound derivatives with tailored properties?
- Crystal Structure Analysis : Use X-ray diffraction to determine space group symmetry (e.g., orthorhombic P222) and packing motifs. For example, intermolecular C-F···H-C interactions in fluoronitriles enhance thermal stability, guiding co-crystal design for materials science .
- Challenges : Address disorder in fluorinated rings by refining occupancy ratios or collecting low-temperature data .
Q. What experimental approaches quantify the solvent-dependent fluorescence properties of fluorinated nitriles?
- Protocol : Measure fluorescence spectra in aprotic solvents of varying polarity (e.g., hexane, DMF). For this compound analogs, emission maxima often red-shift in polar solvents due to stabilized excited states. Use time-resolved fluorescence to assess lifetime and quenching mechanisms .
- Applications : Correlate solvent polarity parameters (e.g., ET) with Stokes shifts to optimize fluorophore design for bioimaging .
Q. How can molecular docking predict the biological activity of this compound derivatives?
- Workflow : Dock DFT-optimized structures into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Identify key interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts with fluorinated moieties). Validate with in vitro inhibition assays .
- Case Study : Fluoronitrile derivatives showed high affinity for neuronal nitric oxide synthase (nNOS) due to F···π interactions with Trp residues, as predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
